molecular formula C17H23N3O2S B2702622 1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1421481-60-8

1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide

Cat. No. B2702622
CAS RN: 1421481-60-8
M. Wt: 333.45
InChI Key: KPHPXCHQNSIXOI-UHFFFAOYSA-N
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Description

This compound has been shown to inhibit the growth of bacteria and can be used as an antibacterial agent . It has also been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . Additionally, these compounds exhibited anti-cancer activity against Colo205, U937, MCF7 and A549 cancer cell lines .


Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, one study reported a yield of 78% with a melting point of 168–170°C . The synthesis process was characterized by FTIR and NMR spectroscopies .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques such as IR, NMR, GC-Mass, and UV-Vis . The compound has been found to have a linear formula of C8H9N3OS .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using various techniques. For instance, one study reported the use of IR, NMR, GC-Mass, and UV-Vis spectroscopies to characterize the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. For instance, one study reported a yield of 78% with a melting point of 168–170°C . The compound has been found to have a linear formula of C8H9N3OS .

Scientific Research Applications

  • Synthesis and Characterization Applications: Ligand Synthesis: Researchers have used this compound to create novel ligands through condensation reactions. These ligands, when forming complexes with transition metals (such as Cu(II), Ni(II), and Co(II)), exhibit varied antibacterial activities and enhanced antioxidant potentials compared to the ligands alone.
  • Biological Evaluation Applications: Antiproliferative Activity: Derivatives of this compound have been investigated for their effects on tubulin polymerization inhibition. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate disrupts cell division and displays antiproliferative activity toward human cancer cells.
  • Liquid Crystal Research

    • Description : A new Schiff base ester, 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate, was synthesized. Its properties were characterized using IR, 1H NMR, 13C NMR, elemental analysis, and MS spectroscopy .

    Theoretical Calculations and DNA Binding

    • Applications :
      • DNA Interaction: Understanding its interaction with DNA and potential applications in biosensors or drug delivery systems .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment and follow standard safety procedures .

properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-propylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-3-8-18-16(21)12-5-4-9-20(11-12)17-19-14-7-6-13(22-2)10-15(14)23-17/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHPXCHQNSIXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide

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